molecular formula C6H2BrFN2O4 B1267341 1-Bromo-5-fluoro-2,4-dinitrobenzene CAS No. 400-91-9

1-Bromo-5-fluoro-2,4-dinitrobenzene

Cat. No. B1267341
CAS RN: 400-91-9
M. Wt: 264.99 g/mol
InChI Key: DLNYTDLCDYDPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-fluoro-2,4-dinitrobenzene is a chemical compound that is similar to 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger’s Reagent . DNFB is a reagent that modifies the N-terminal amino acids of proteins and peptides . It reacts with the amino group of amino acids to yield dinitrophenyl-amino acids .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of some novel Benzimidazole derivatives of 1-Bromo-2,4-dinitrobenzene involves antifungal activities . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4-dinitrobenzene is represented by the linear formula BrC6H3(NO2)2 . The molecular weight of this compound is 247.00 .


Chemical Reactions Analysis

1-Bromo-2,4-dinitrobenzene is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene . It also acts as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2,4-dinitrobenzene include a molecular weight of 247.00 and a linear formula of BrC6H3(NO2)2 .

Scientific Research Applications

Synthesis and Characterization

1-Bromo-5-fluoro-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, with a high yield and purity. It serves as an intermediate in the production of medicinal agents, pharmaceuticals, organic dyes, and electroluminescent materials. Its structure is characterized using IR and NMR spectrometry (Xuan et al., 2010).

Reaction with Amino Acids and Peptides

The reaction of 1-fluoro-2,4-dinitrobenzene with amino acids and peptides under mild alkaline conditions is widely used for the quantitative assay of N-terminal amino acids. This reaction forms 2,4-dinitrophenyl-peptide derivatives, crucial for protein and peptide analysis (Tonge, 1962).

Use in Aromatic Nucleophilic Substitution Reactions

1-Bromo-5-fluoro-2,4-dinitrobenzene participates in aromatic nucleophilic substitution reactions. These reactions are key in organic synthesis and are influenced by various steric and electronic factors (Onyido & Hirst, 1991).

Analytical Applications

This compound is employed in the spectrophotometric determination of amines. Its reaction with amines is catalyzed by cetrimonium bromide, significantly reducing analysis time in determining amines as their dinitrophenyl derivatives (Wong & Connors, 1983).

Role in Chemical Modification of Cell Membranes

1-Bromo-5-fluoro-2,4-dinitrobenzene is used to modify erythrocyte membranes. Treated erythrocytes become permeable to Na+ and K+, indicating its potential in studying cell membrane dynamics and properties (Berg, Diamond, & Marfey, 1965).

Applications in Molecular Spectroscopy

The compound is also relevant in the study of molecular spectroscopy, particularly in analyzing the proton and fluorine resonance spectra. These studies provide insights into molecular structure and interactions (Rao, 1964).

Safety And Hazards

1-Bromo-5-fluoro-2,4-dinitrobenzene is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye damage, skin irritation, and may cause an allergic skin reaction . It is also suspected of causing genetic defects .

properties

IUPAC Name

1-bromo-5-fluoro-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNYTDLCDYDPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278830
Record name 1-bromo-5-fluoro-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-fluoro-2,4-dinitrobenzene

CAS RN

400-91-9
Record name 400-91-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-5-fluoro-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4,6-dinitrofluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-fluoro-2,4-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-5-fluoro-2,4-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-5-fluoro-2,4-dinitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-5-fluoro-2,4-dinitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-5-fluoro-2,4-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-5-fluoro-2,4-dinitrobenzene

Citations

For This Compound
1
Citations
S Shirakawa, K Koga, T Tokuda… - Angewandte …, 2014 - Wiley Online Library
Catalytic asymmetric synthesis of unsymmetrical triarylmethanes with a chiral all‐carbon quaternary center was achieved by using a chiral bifunctional quaternary phosphonium …
Number of citations: 109 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.